Dracorhodin
CAS No.: 643-56-1
Cat. No.: VC21337064
Molecular Formula: C17H14O3
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 643-56-1 |
---|---|
Molecular Formula | C17H14O3 |
Molecular Weight | 266.29 g/mol |
IUPAC Name | 5-methoxy-6-methyl-2-phenylchromen-7-one |
Standard InChI | InChI=1S/C17H14O3/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Standard InChI Key | UCZJPQIEFFTIEV-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC=C(OC2=CC1=O)C3=CC=CC=C3)OC |
Canonical SMILES | CC1=C(C2=CC=C(OC2=CC1=O)C3=CC=CC=C3)OC |
Introduction
Chemical Identity and Structure
Dracorhodin is characterized by the molecular formula C17H14O3 and a molecular weight of 266.29 g/mol. The compound is structurally identified as 5-methoxy-6-methyl-2-phenyl-7H-chromen-7-one, belonging to the flavylium class of compounds . Its chemical structure features a benzopyran skeleton with specific methoxy and methyl substitutions that contribute to its unique biological properties.
Chemical Properties
Dracorhodin exhibits distinctive physiochemical properties that influence its stability, biological activity, and extraction efficiency. Table 1 summarizes the key chemical properties of dracorhodin:
Property | Value |
---|---|
Molecular Formula | C17H14O3 |
Molecular Weight | 266.29 g/mol |
IUPAC Name | 5-Methoxy-6-methyl-2-phenyl-7H-chromen-7-one |
XLogP3-AA | 2.7 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 2 |
One of dracorhodin's notable characteristics is its pH sensitivity. The compound exists in different structural forms depending on pH conditions, a property that has significant implications for both its isolation processes and biological activities . This pH-dependent behavior is characteristic of flavylium compounds and represents an important consideration in extraction and formulation for therapeutic applications.
Natural Sources and Traditional Uses
Botanical Sources
Dracorhodin is primarily obtained from the resin of Daemonorops draco, commonly known as "Dragon's blood." This palm species is indigenous to Southeast Asia, with significant populations in Indonesia, particularly in Sumatra and Kalimantan islands . While Dragon's blood resin can be sourced from several plant genera, including Croton (Euphorbiaceae), Dracaena (Dracaenaceae), Daemonorops (Palmaceae), and Pterocarpus (Fabaceae), the chemical composition varies significantly between these sources .
Dracorhodin has been identified as the most reliable marker compound for authenticating Dragon's blood originating from Indonesian Daemonorops species. In a comprehensive study analyzing 16 Dragon's blood samples from different regions of Indonesia, dracorhodin was the only compound detected in all samples, confirming its value as a characteristic biomarker for Daemonorops-derived Dragon's blood .
Historical and Traditional Uses
Dragon's blood resin, containing dracorhodin, has been utilized for centuries across various civilizations, including the Greeks, Romans, and Arabs . In traditional Chinese medicine, it has been used to stimulate blood circulation, heal wounds, alleviate pain, control bleeding, and promote tissue regeneration . The resin has been officially listed in the Chinese Pharmacopoeia and is a component of "Jinchuang Ointment," traditionally used for treating non-healing diabetic wounds .
Isolation and Extraction Methods
Traditional Extraction Techniques
Traditional methods for extracting Dragon's blood resin from Daemonorops species include both wet and dry extraction techniques:
-
Wet extraction: This process utilizes water as a medium for processing the fruit. The extraction involves soaking and filtering the plant material, followed by drying the filtrate under sunlight to obtain the resin in powder form .
-
Dry extraction: This method involves direct collection through mechanical agitation of mature fruits, resulting in solid resin formation .
Both approaches yield resin containing dracorhodin, with consistent compound profiles regardless of the extraction method employed.
Modern Isolation Techniques
Modern analytical approaches have significantly improved the isolation and purification of dracorhodin from crude Dragon's blood extracts. A notable advancement in this field is the development of high-speed counter-current chromatography (HSCCC) combined with pH modulation:
This method employs a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water (2:3:2:3 v/v). Under optimal conditions, this technique has yielded 6.6 mg of dracorhodin from 100 mg of crude resin, with a purity exceeding 98% based on HPLC analysis .
The identification and characterization of isolated dracorhodin typically involve multiple analytical techniques, including HPLC, NMR, UV/visible spectroscopy, and ESI/MS. The compound's pH-sensitive nature necessitates careful consideration during analysis, as its structural configuration can vary with pH conditions .
Biological Activities and Therapeutic Properties
Antimicrobial and Antiviral Activities
Dracorhodin exhibits significant antimicrobial properties. In 1982, it was first documented to possess antimicrobial and antiviral activity . These properties contribute to the traditional use of Dragon's blood in treating infections and suggest potential applications in modern antimicrobial therapy.
Studies on dracorhodin perchlorate, a derivative of dracorhodin, have shown inhibitory effects on biofilm formation and virulence factors of pathogenic microorganisms including Candida albicans and Staphylococcus aureus . This suggests broader applications in combating resistant microbial infections.
Hypoglycemic Effects
Recent research has revealed that dracorhodin demonstrates significant hypoglycemic properties. Studies have shown that both dracorhodin and crude Dragon's blood extracts stimulate glucose uptake in muscle cells:
-
At a concentration of 1 µg/ml, dracorhodin increased glucose uptake by 133.3% ± 14.8% in mouse muscle cells (C2C12) and by 123.5% ± 4.4% in rat aortic smooth muscle cells (RSMC) .
-
Similarly, crude extracts of Dragon's blood at 10 µg/ml enhanced glucose uptake by 135.1% ± 28.8% in C2C12 cells and 118.6% ± 7.5% in RSMC .
In vivo studies involving oral administration of crude Dragon's blood extracts to male B6 mice demonstrated a decreasing trend in fasting blood glucose levels from the second to tenth week of treatment . This finding suggests potential applications in diabetes management and provides a scientific basis for the traditional use of Dragon's blood in treating diabetic wounds.
Interestingly, since the dracorhodin content in the crude extract was only about 1.3%, the comparable efficacy of the crude extract (at 10 µg/ml) to pure dracorhodin suggests the presence of other unidentified components in Dragon's blood that also possess glucose uptake-stimulating properties .
Effects on Bone Metabolism
Dracorhodin perchlorate has demonstrated significant effects on bone metabolism, particularly in inhibiting osteoclastogenesis. Research has shown that it suppresses RANKL-induced osteoclast formation and bone resorption in a dose-dependent manner .
Mechanistically, dracorhodin perchlorate disrupts the formation of actin-rich podosome structures in mature osteoclasts and inhibits osteoclast-specific gene and protein expressions. It suppresses RANKL-activated JNK, NF-κB, and Ca2+ signaling pathways and reduces the expression and nuclear translocation of NFATc1, a master regulator of osteoclast differentiation .
These findings suggest potential applications in treating osteolytic skeletal disorders characterized by excessive osteoclast activity, such as osteoporosis and bone metastasis.
Antitumor and Cytotoxic Effects
Dracorhodin and its derivatives exhibit antitumor and cytotoxic properties against various cancer cell lines. Studies on dracorhodin perchlorate have shown:
-
Suppression of proliferation and induction of apoptosis in human prostate cancer cell line PC-3
-
G1/G0 phase arrest and mitochondria-mediated apoptosis in human lung squamous carcinoma cells
These effects involve multiple mechanisms, including inhibition of PI3K/Akt and NF-κB signaling pathways, upregulation of p53 expression, and enhancement of apoptotic processes .
Advanced Formulations for Enhanced Therapeutic Efficacy
Recent research has focused on developing optimized delivery systems to enhance the therapeutic efficacy of dracorhodin, particularly for wound healing applications. A notable advancement in this area is the development of inflammation-targeted emulsion gels:
A comparative study investigating dracorhodin perchlorate in inflammation-targeted versus non-targeted emulsion gels revealed superior performance of the targeted formulation. The inflammation-targeted emulsion gel demonstrated better transdermal penetration and more favorable physical properties, including lower potential (-51.6 mV compared to -17.1 mV for non-targeted formulations) .
The targeted delivery system significantly enhanced the expression of growth factors essential for wound healing. Compared to the non-targeted formulation, the inflammation-targeted emulsion gel improved bFGF expression by 45.5% on day 7 and EGF expression by 49.9% on day 14 .
Histopathological analysis showed that wounds treated with the inflammation-targeted formulation exhibited significantly reduced inflammatory cells in the epidermis, dermis, and basal layer, with more pronounced granulation tissue proliferation compared to non-targeted formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume